molecular formula C19H33NO B1391280 4-(Heptyloxy)-N-hexylaniline CAS No. 1040689-98-2

4-(Heptyloxy)-N-hexylaniline

Cat. No.: B1391280
CAS No.: 1040689-98-2
M. Wt: 291.5 g/mol
InChI Key: RICNVDVQVCSCMK-UHFFFAOYSA-N
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Description

4-(Heptyloxy)-N-hexylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a heptyloxy group attached to the benzene ring and a hexyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Heptyloxy)-N-hexylaniline typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-heptyloxyaniline with hexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(Heptyloxy)-N-hexylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzene ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Heptyloxy)-N-hexylaniline has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Heptyloxy)-N-hexylaniline involves its interaction with specific molecular targets. The heptyloxy and hexyl groups can influence the compound’s lipophilicity and ability to penetrate biological membranes. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 4-(Heptyloxy)-N-phenylaniline
  • 4-(Heptyloxy)-N-methylaniline
  • 4-(Heptyloxy)-N-ethyl-aniline

Comparison: 4-(Heptyloxy)-N-hexylaniline is unique due to the presence of both heptyloxy and hexyl groups, which can significantly influence its chemical and physical properties. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological activity profiles. The specific combination of substituents makes it a valuable compound for various applications, particularly in the field of liquid crystals and advanced materials.

Properties

IUPAC Name

4-heptoxy-N-hexylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO/c1-3-5-7-9-11-17-21-19-14-12-18(13-15-19)20-16-10-8-6-4-2/h12-15,20H,3-11,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RICNVDVQVCSCMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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